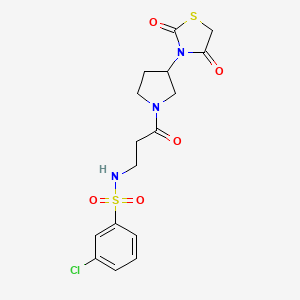

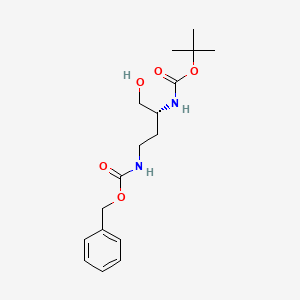

![molecular formula C10H19NO2 B2985408 trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol CAS No. 1602298-44-1](/img/structure/B2985408.png)

trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

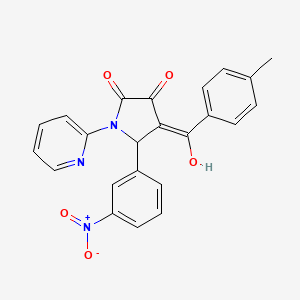

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of saturated heterocycles from trans-2-aminomethylcyclopentanols through reactions with urea, ethyl chloroformate, carbon disulphide, or thiophosgene, highlighting the versatility of trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol derivatives in heterocyclic chemistry. These processes have led to the creation of compounds exhibiting unique structural features, such as delocalized pπ-pπ bond systems, which contribute to their potential applications in various fields, including pharmaceuticals and materials science (Stájer et al., 1983).

Study of Stereoisomerism

The compound has been pivotal in studies investigating the stereochemical outcomes of reactions, particularly focusing on the synthesis of oligomers and the exploration of foldamer chemistry. These studies have provided insights into the control of peptide bond conformation, which is crucial for the development of peptide-based therapeutics and biomaterials (Lucarini & Tomasini, 2001).

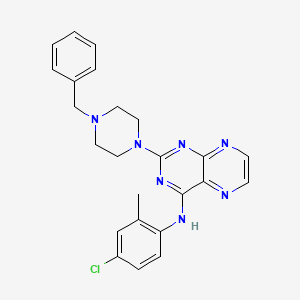

Development of Synthetic Methodologies

Further research includes the development of synthetic methodologies utilizing trans-cyclopentane-1,2-diamine derivatives. These methodologies have revitalized interest in chiral motifs for a broad range of applications, including the synthesis of ligands, receptors, and biologically active compounds. The advancement in synthetic approaches has facilitated the exploration of novel therapeutic agents and catalytic processes (González‐Sabín et al., 2009).

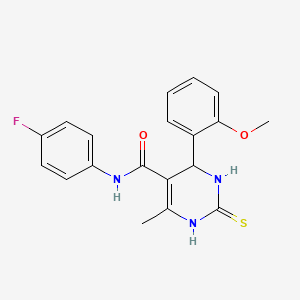

Enantioselective Catalysis

The transformation of the OH function into an amino group with reaction center inversion has opened pathways to new Schiff bases and their coordination chemistry, contributing significantly to enantioselective catalysis. This research underscores the importance of trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol derivatives in developing catalysts that promote asymmetric synthesis, which is fundamental in creating drugs with higher efficacy and fewer side effects (Barz et al., 1997).

Conformational Analysis and Molecular Dynamics

The compound has also been integral in conformational analysis and molecular dynamics studies, providing valuable information on the structural preferences of cyclopentane ring-containing molecules. These studies have implications for drug design and the understanding of molecular interactions in biological systems (Larue et al., 1995).

Propriétés

IUPAC Name |

(1S,2S)-2-(oxan-4-ylamino)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10-3-1-2-9(10)11-8-4-6-13-7-5-8/h8-12H,1-7H2/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXCUUDDMYGSNF-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)O)NC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/no-structure.png)

![ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2985339.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylethyl)butanamide](/img/structure/B2985340.png)

![2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2985341.png)

amine](/img/structure/B2985342.png)